molecular formula C8H17NO4Si B11888010 Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate CAS No. 55134-75-3

Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate

Cat. No.: B11888010
CAS No.: 55134-75-3
M. Wt: 219.31 g/mol
InChI Key: LBYCQRMNGSAJQJ-UHFFFAOYSA-N
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Description

Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate is a heterocyclic compound featuring a five-membered ring structure with nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cycloaddition of benzoyl azide with an alkene using a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group, in particular, can act as a protecting group, facilitating selective reactions at other sites on the molecule. This allows for precise modifications and the formation of desired products .

Comparison with Similar Compounds

Biological Activity

Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate, also known as CAS 55134-75-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H17NO4Si
  • Molecular Weight : 219.310 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Sodium Channels : It has been reported that compounds with similar structural motifs can inhibit Na v 1.8 channels, which are implicated in pain pathways. This suggests a potential analgesic effect for this compound .
  • Electrophilic Activity : The presence of electrophilic groups allows this compound to interact with nucleophiles in biological systems, potentially leading to covalent modifications of proteins and influencing cellular signaling pathways .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related oxazolidine derivatives. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Case Studies

  • Analgesic Effects : A study focused on the analgesic properties of oxazolidine derivatives indicated that compounds similar to this compound could significantly reduce pain responses in animal models .
  • Cellular Stress Response : Research involving electrophilic compounds has shown that they can induce cellular stress responses through the modification of thiol-containing proteins. This suggests that this compound may affect cellular redox states and contribute to oxidative stress pathways .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Analgesic PropertiesDemonstrated inhibition of Na v 1.8 channels; potential analgesic effects observed in vivo
Electrophilic ActivityInduces cellular stress through thiol modification; impacts redox signaling
Antimicrobial EffectsSimilar compounds show efficacy against bacterial strains; potential for broader antimicrobial use

Properties

CAS No.

55134-75-3

Molecular Formula

C8H17NO4Si

Molecular Weight

219.31 g/mol

IUPAC Name

methyl 2-trimethylsilyloxy-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C8H17NO4Si/c1-11-8(10)7-5-6-9(12-7)13-14(2,3)4/h7H,5-6H2,1-4H3

InChI Key

LBYCQRMNGSAJQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(O1)O[Si](C)(C)C

Origin of Product

United States

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